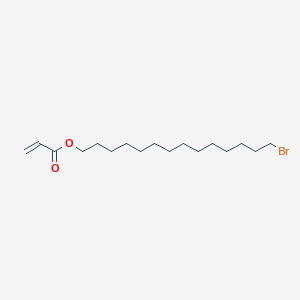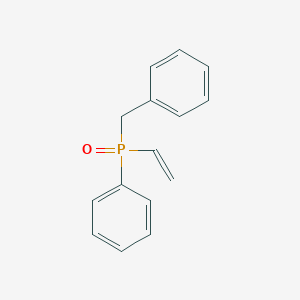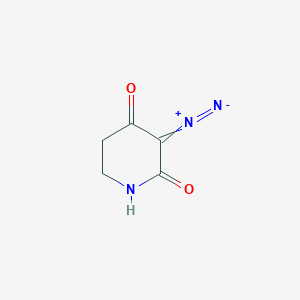![molecular formula C17H14N2O2 B14322119 2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]- CAS No. 103593-74-4](/img/structure/B14322119.png)
2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]- is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure with a phenylhydrazono group attached to the 3-position. Benzopyran derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]- typically involves the condensation of 3-acetyl-2H-chromen-2-one with phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction conditions may vary, but common solvents used include ethanol or methanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The benzopyran core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzopyran derivatives.
科学研究应用
2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of fluorescent dyes and materials with specific optical properties.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. It may also interact with enzymes and proteins, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
相似化合物的比较
Similar Compounds
2H-1-Benzopyran-2-one, 3-methyl-: Known for its use in the synthesis of coumarin derivatives.
2H-1-Benzopyran-2-one, 3,8-trihydroxy-: Studied for its antioxidant properties.
2H-1-Benzopyran-2-one, 7-methoxy-: Used in the synthesis of natural products and pharmaceuticals.
Uniqueness
2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]- is unique due to its phenylhydrazono group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
103593-74-4 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC 名称 |
3-(N-anilino-C-methylcarbonimidoyl)chromen-2-one |
InChI |
InChI=1S/C17H14N2O2/c1-12(18-19-14-8-3-2-4-9-14)15-11-13-7-5-6-10-16(13)21-17(15)20/h2-11,19H,1H3 |
InChI 键 |
KEJFBZOKPJYFPN-UHFFFAOYSA-N |
规范 SMILES |
CC(=NNC1=CC=CC=C1)C2=CC3=CC=CC=C3OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)
![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)


![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)

![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)
![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)

![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)
